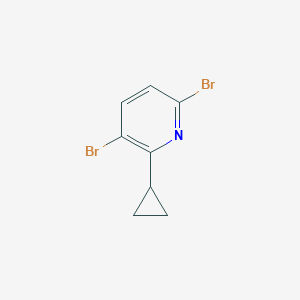

3,6-Dibromo-2-cyclopropylpyridine

Overview

Description

3,6-Dibromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Br2N . It has a molecular weight of 276.96 g/mol .

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-cyclopropylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3 and 6 positions with bromine atoms and at the 2 position with a cyclopropyl group .Scientific Research Applications

Pharmacology

3,6-Dibromo-2-cyclopropylpyridine: is a compound that can be utilized in pharmacological research, particularly in the synthesis of novel drug candidates. Its bromine groups make it a valuable intermediate for constructing complex molecules that may exhibit therapeutic activity. For instance, it could be used to develop new anti-inflammatory agents or antiviral drugs by exploiting its ability to undergo further chemical transformations .

Material Science

In material science, 3,6-Dibromo-2-cyclopropylpyridine can serve as a precursor for the synthesis of advanced materials. Its molecular structure allows for the introduction of various functional groups, which can lead to the creation of new polymers or coatings with unique properties such as enhanced durability or electrical conductivity .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for creating complex organic molecules. Its reactive bromine atoms are points of attachment for various substituents, enabling the construction of diverse molecular architectures. This is particularly useful in the development of new synthetic methodologies or the production of fine chemicals .

Analytical Chemistry

In analytical chemistry, 3,6-Dibromo-2-cyclopropylpyridine can be used as a standard or reference compound in chromatographic methods. Its distinct spectral properties allow it to be easily identified and quantified, which is essential for the accurate analysis of complex mixtures .

Life Sciences

The compound’s potential in life sciences research lies in its ability to interact with biological molecules. It could be used in molecular docking studies to explore interactions with proteins or nucleic acids, aiding in the discovery of new biological pathways or targets for drug development .

Chromatography Research

3,6-Dibromo-2-cyclopropylpyridine: may find applications in chromatography research as a component of stationary phases or as a derivatization agent to improve the separation of analytes. Its structure could enhance the selectivity and sensitivity of chromatographic techniques, which is vital for the separation sciences .

properties

IUPAC Name |

3,6-dibromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCUKNDSZDBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-2-cyclopropylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)

![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)

![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)

![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)

![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)